molecular formula C18H14I2O4 B1673360 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran CAS No. 147030-48-6

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

カタログ番号: B1673360
CAS番号: 147030-48-6
分子量: 548.1 g/mol
InChIキー: OLIKCJUMYWSDIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KB-130015は、甲状腺ホルモン受容体に対する強力な阻害効果で知られる合成有機化合物です。経口投与可能な化合物であり、重要な抗不整脈作用を有します。 KB-130015は、アミオダロンと構造的に関連しており、心臓細胞の様々なイオンチャネルに対する効果について研究されています .

準備方法

KB-130015の合成は、ヨウ素原子の導入やベンゾフラン環の形成を含む複数のステップを伴います。合成経路は通常、ベンゼン誘導体のヨウ素化から始まり、環化反応によってベンゾフラン環が形成されます。

KB-130015の工業的生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成経路が採用されている可能性があります。 温度、溶媒、触媒などの反応条件は、最終生成物の高収率と高純度を確保するために厳密に管理されています .

化学反応の分析

KB-130015は、以下を含む様々な化学反応を起こします。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ヨウ素などのハロゲン化剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

KB-130015は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Antiarrhythmic Properties

KB130015 has been developed to retain the antiarrhythmic effects of amiodarone while minimizing the associated side effects. Research indicates that KB130015 effectively slows sodium current inactivation, which is critical in controlling cardiac action potentials. In studies involving single pig ventricular myocytes, it was found that KB130015 did not prolong action potential duration but increased intracellular calcium transients significantly compared to baseline measurements .

Case Study: Electrophysiological Effects

  • Methodology : Whole-cell patch-clamp techniques were employed to assess the effects of KB130015 on sodium and calcium handling in cardiac cells.
  • Findings : The amplitude of calcium transients was larger (434.9 ± 37.2 nM vs. 326.8 ± 39.8 nM at baseline, P < 0.05), indicating enhanced calcium handling capabilities without significant adverse effects on cardiac rhythm .

Modulation of Calcium-Activated Potassium Channels

KB130015 has been shown to activate large-conductance calcium-activated potassium channels (BK(Ca) channels). This activation occurs independently of calcium presence and is influenced by the subunit composition of the channel complex .

Case Study: Vascular Smooth Muscle Relaxation

  • Methodology : Experiments were conducted using segments of porcine pulmonary arteries to evaluate vasorelaxation effects.
  • Findings : KB130015 induced endothelium-independent vasorelaxation with a half-maximal effective concentration of 43 µM, suggesting its potential for treating vascular conditions .

Antimicrobial Activity

While primarily noted for cardiovascular applications, some derivatives of benzofuran compounds have demonstrated antimicrobial properties. A study evaluated various benzofuran derivatives for their activity against Gram-positive and Gram-negative bacteria as well as fungi . Although KB130015 itself was not directly tested in this context, the structural similarities suggest potential antimicrobial applications.

Data Table: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound IIIGram-positive bacteria50 - 200 μg/mL
Compound VIC. albicans100 μg/mL

Anticancer Potential

Recent studies have indicated that certain benzofuran derivatives exhibit selective toxicity towards cancer cells, particularly leukemia cells. Although KB130015 has not been directly linked to anticancer activity, its structural relatives have shown promise in this area .

Case Study: Cytotoxicity Studies

  • Methodology : Fourteen new benzofuran derivatives were tested against various cancer cell lines.
  • Findings : Some derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell viability .

作用機序

KB-130015は、主に甲状腺ホルモン受容体、特に甲状腺ホルモン受容体アルファと甲状腺ホルモン受容体ベータの阻害を通じて効果を発揮します。この阻害は、これらの受容体によって媒介される通常のシグナル伝達経路を破壊し、様々な生物学的効果をもたらします。 さらに、KB-130015は、心臓細胞のイオンチャネル、特にナトリウムチャネルとカリウムチャネルに影響を与え、抗不整脈作用に貢献しています .

類似化合物との比較

KB-130015は、よく知られている抗不整脈薬であるアミオダロンと構造的に似ています。KB-130015は、より好ましい毒性プロファイルとイオンチャネルに対する異なる効果を持っています。他の類似の化合物には以下が含まれます。

KB-130015の独自性は、甲状腺ホルモン受容体と心臓イオンチャネルに対する二重作用にあり、研究と潜在的な治療応用の両方において貴重な化合物となっています .

生物活性

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, also known as KB130015, is a novel compound derived from amiodarone, designed to maintain antiarrhythmic properties while reducing the associated side effects. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with multiple functional groups, which contribute to its biological activity. The presence of iodine atoms enhances its pharmacological properties, particularly in relation to thyroid hormone receptor interactions.

KB130015 primarily functions as an activator of large-conductance, Ca²⁺-activated potassium (BK(Ca)) channels. Research indicates that it shifts the open-probability/voltage (P(o)/V) relationship of these channels, enhancing their activity in the presence of intracellular calcium without altering single-channel conductance. This activation occurs at a half-maximal concentration of approximately 20 µM .

Table 1: Key Mechanistic Insights

PropertyValue
Half-maximal activation20 µM
Hill coefficient2.8
Endothelium-independent vasorelaxation43 µM
IC₅₀ for thyroid hormone receptors (α1)2.2 µM
IC₅₀ for thyroid hormone receptors (β1)4.1 µM

Antiarrhythmic Activity

KB130015 has shown promising results in prolonging action potential duration in cardiac tissues, similar to amiodarone but with a better safety profile. In guinea pig models, it was observed to prolong the action potential duration at 90% repolarization time significantly . This effect is crucial for managing supraventricular and ventricular tachyarrhythmias.

Vascular Effects

The compound induces vasorelaxation in porcine pulmonary arteries, suggesting its potential use in treating vascular conditions. The vasorelaxation effect is mediated through BK(Ca) channel activation in vascular smooth muscle cells .

Case Studies and Clinical Implications

Recent studies have highlighted the efficacy of KB130015 in various experimental setups:

  • Cardiac Electrophysiology : In studies involving guinea pigs, KB130015 demonstrated significant antiarrhythmic properties without the toxic effects commonly associated with amiodarone.
  • Vascular Studies : The compound's ability to induce vasorelaxation was confirmed through experiments on isolated vascular tissues, indicating potential therapeutic applications in hypertension and related cardiovascular diseases.

Safety Profile

Preliminary data suggest that KB130015 exhibits a safer profile compared to amiodarone. It does not display reverse rate dependency and shows reduced toxicity in chronic administration scenarios . This aspect is particularly important given the limitations posed by amiodarone's side effects.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of KB130015 in cardiac electrophysiology studies?

KB130015 primarily modulates hERG1 potassium channels, which underlie the cardiac IKrI_{\text{Kr}} current. It exhibits voltage-dependent dual effects: activation at low voltages (accelerating activation kinetics by ~4-fold and shifting voltage dependence by −16 mV) and blockade at high voltages . Methodologically, patch-clamp electrophysiology is used to isolate hERG1 currents in transfected HEK 293 cells or native cardiomyocytes, applying stepwise voltage protocols to distinguish activation/blockade effects .

Q. How is KB130015 synthesized for structural and functional studies?

KB130015 is derived from amiodarone via benzofuran scaffold modification. Synthetic routes involve iodination and benzylation of precursor benzofurans, often using NaH-mediated alkoxylation in anhydrous THF . Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) to enhance yield and purity, validated via NMR and HPLC.

Q. What in vitro assays are suitable for initial screening of KB130015's ion channel effects?

High-throughput screening (HTS) using cell-based luciferase reporters or fluorescence-based flux assays can identify KB130015's activity on hERG1. For specificity, parallel assays targeting Na+^+ (e.g., Nav1.5) or Ca2+^{2+}-activated K+^+ channels are recommended, with EC50_{50}/IC50_{50} calculations to assess selectivity .

Advanced Research Questions

Q. How can contradictory observations of KB130015's dual hERG1 effects (activation vs. blockade) be resolved experimentally?

Use voltage-clamp protocols with holding potentials ranging from −80 mV (to study activation) to +40 mV (to study blockade). Mutagenesis of hERG1's S4-S5 linker or pore helix can pinpoint residues critical for dual effects. Co-application with amiodarone or E4031 (canonical blockers) clarifies competitive binding dynamics .

Q. What strategies identify KB130015's binding sites on hERG1 channels?

Site-directed mutagenesis of hERG1's cytosolic pore region (e.g., Y652, F656) combined with molecular docking simulations using software like AutoDock. Competitive binding assays with 3^3H-dofetilide (a hERG blocker) quantify displacement by KB130015, confirming pore-binding interactions .

Q. How does KB130015 influence cardiac sodium channel (Nav1.5) inactivation, and how is this studied?

KB130015 slows Na+^+ current inactivation, prolonging action potential duration. Use whole-cell patch-clamp in ventricular myocytes with depolarizing pulses (−120 mV to −30 mV). Analyze steady-state inactivation curves with/without KB130015 to quantify hyperpolarizing shifts in V1/2V_{1/2} .

Q. What methodologies assess KB130015's multi-target effects on ATP-sensitive K+^++ (KATP_{\text{ATP}}ATP​) and acetylcholine-activated K+^++ (KACh_{\text{ACh}}ACh​) channels?

Isolate KATP_{\text{ATP}} currents using glyburide (a selective inhibitor) in pancreatic β-cells, and KACh_{\text{ACh}} currents in atrial myocytes with carbachol. Compare current inhibition by KB130015 at varying concentrations (1–30 μM) to construct dose-response curves .

Q. How can structure-activity relationship (SAR) studies optimize KB130015 analogs for enhanced hERG1 activation?

Synthesize a 45-compound library with modifications to the benzofuran core, 3,5-diiodo substitution, or carboxymethoxy group. Test analogs in hERG1-transfected cells using automated patch-clamp systems. Correlate activation potency (EC50_{50}) with computational descriptors (e.g., logP, polar surface area) .

Q. Data Analysis and Technical Considerations

Q. What software tools are critical for analyzing KB130015's structural interactions with hERG1?

SHELX programs (e.g., SHELXL for crystallographic refinement) resolve KB130015-bound hERG1 structures. ORTEP-III generates 3D molecular graphics to visualize ligand-channel interactions . For electrophysiology, Clampfit (Molecular Devices) analyzes current traces and activation/inactivation kinetics .

Q. How do researchers address KB130015's overlap of activating and blocking effects in dose-response experiments?

Pre-incubate cells with KB130015 at low voltages (−40 mV) to saturate activation sites, then apply high-voltage pulses (+20 mV) to measure residual blockade. Kinetic modeling (e.g., Hodgkin-Huxley) separates time-dependent activation from voltage-dependent blockade .

Q. Conflict Resolution and Reproducibility

Q. Why do KB130015's effects vary across studies, and how can reproducibility be improved?

Variability arises from differences in expression systems (HEK 293 vs. CHO cells), voltage protocols, or solution composition (e.g., [K+^+]ext_{\text{ext}}). Standardize experimental conditions using hERG1-transfected HEK cells in 5 mM K+^+ Tyrode’s solution at 22°C .

Q. How can KB130015's off-target effects on IKsI_{\text{Ks}}IKs​ or ItoI_{\text{to}}Ito​ currents be minimized in experimental designs?

Use selective inhibitors (e.g., HMR-1556 for IKsI_{\text{Ks}}, 4-AP for ItoI_{\text{to}}) during voltage-clamp recordings. Validate specificity via CRISPR-edited cell lines lacking non-target channels .

特性

IUPAC Name

2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKCJUMYWSDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-48-6
Record name KB 130015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KB-130015
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Steps 3 and 4 are performed in analogy with the steps 2 and 3 of the synthesis of (011) Step 5 is performed in analogy with the step 4 of the synthesis of (005).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。